2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid 2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16780084
InChI: InChI=1S/C16H17N3O9/c1-25-13-3-9(12(19(23)24)5-14(13)26-2)7-27-16(22)18-11(15(20)21)4-10-6-17-8-28-10/h3,5-6,8,11H,4,7H2,1-2H3,(H,18,22)(H,20,21)
SMILES:
Molecular Formula: C16H17N3O9
Molecular Weight: 395.32 g/mol

2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

CAS No.:

Cat. No.: VC16780084

Molecular Formula: C16H17N3O9

Molecular Weight: 395.32 g/mol

* For research use only. Not for human or veterinary use.

2-((((4,5-Dimethoxy-2-nitrobenzyl)oxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid -

Specification

Molecular Formula C16H17N3O9
Molecular Weight 395.32 g/mol
IUPAC Name 2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid
Standard InChI InChI=1S/C16H17N3O9/c1-25-13-3-9(12(19(23)24)5-14(13)26-2)7-27-16(22)18-11(15(20)21)4-10-6-17-8-28-10/h3,5-6,8,11H,4,7H2,1-2H3,(H,18,22)(H,20,21)
Standard InChI Key GWNJHMYINKSEEI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)COC(=O)NC(CC2=CN=CO2)C(=O)O)[N+](=O)[O-])OC

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s molecular formula is C16H17N3O9\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{9}, with a molecular weight of 395.32 g/mol. Its IUPAC name, 2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-3-(1,3-oxazol-5-yl)propanoic acid, reflects the integration of a nitrobenzyl photolabile group, an oxazole heterocycle, and a carboxylic acid terminus .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1956435-63-4
Molecular FormulaC16H17N3O9\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{9}
Molecular Weight395.32 g/mol
SMILES NotationCOC1=C(C=C(C(=C1)COC(=O)NC(CC2=CN=CO2)C(=O)O)N+[O-])OC
InChI KeyGWNJHMYINKSEEI-UHFFFAOYSA-N

The oxazole ring contributes to its aromatic stability, while the nitrobenzyl group enables photolytic cleavage under specific wavelengths .

Spectroscopic and Computational Data

The compound’s structural validation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Computational models predict a planar geometry for the oxazole ring and steric hindrance around the nitro group, which influences its reactivity. Infrared (IR) spectroscopy confirms carbonyl stretching vibrations at 1,720 cm1^{-1} (carbamate) and 1,690 cm1^{-1} (carboxylic acid).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Nitrobenzyl Protection: 4,5-Dimethoxy-2-nitrobenzyl alcohol is activated with phosgene to form the corresponding chloroformate.

  • Carbamate Formation: Reaction with 3-(oxazol-5-yl)-L-alanine under Schotten-Baumann conditions yields the protected amino acid.

  • Deprotection: Selective removal of temporary protecting groups (e.g., tert-butyl esters) under acidic conditions generates the final product .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Chloroformate FormationPhosgene, Et3N\text{Et}_3\text{N}, 0°C85%
Carbamate CouplingDCM, 0°C to RT, 12 h78%
Final DeprotectionTFA/DCM (1:1), 2 h92%

Automated solid-phase synthesizers are employed for industrial-scale production, ensuring reproducibility .

Applications in Biochemical Research

Photolabile Protecting Groups

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group undergoes rapid photolysis at 365 nm, releasing the parent amine without damaging adjacent functional groups . This property is exploited in:

  • Peptide Synthesis: Temporary protection of α-amino groups during solid-phase synthesis .

  • Protein Engineering: Site-specific unmasking of cysteine residues for disulfide bond formation .

Controlled Drug Delivery Systems

Incorporating the compound into prodrug designs enables light-triggered release of therapeutics. For example, DMNB-caged doxorubicin exhibits reduced off-target toxicity in murine models .

Future Research Directions

Ongoing studies focus on optimizing two-photon absorption cross-sections for deeper tissue penetration in photodynamic therapy . Additionally, computational modeling aims to reduce steric hindrance around the nitro group to enhance reaction kinetics.

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